molecular formula C14H11ClN2O4 B5890822 2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide

2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide

Cat. No.: B5890822
M. Wt: 306.70 g/mol
InChI Key: YLRRASRXXNRFAQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide is an organic compound with the molecular formula C14H11ClN2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro and nitro group on the phenoxy ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide typically involves the reaction of 4-chloro-2-nitrophenol with phenylacetamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Reduction: 2-(4-amino-2-nitrophenoxy)-N-phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Phenylacetic acid and 4-chloro-2-nitroaniline.

Scientific Research Applications

2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitrophenol: Shares the chloro and nitro groups but lacks the phenylacetamide moiety.

    2-(4-chloro-2-nitrophenoxy)acetonitrile: Similar structure but with a nitrile group instead of the amide.

    2-(4-chloro-2-nitrophenoxy)-N-(3,4-dimethylphenyl)acetamide: Contains additional methyl groups on the phenyl ring.

Uniqueness

2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both chloro and nitro groups on the phenoxy ring, along with the phenylacetamide moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-10-6-7-13(12(8-10)17(19)20)21-9-14(18)16-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRRASRXXNRFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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